molecular formula C9H21N5 B12905382 Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- CAS No. 68310-68-9

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-

Cat. No.: B12905382
CAS No.: 68310-68-9
M. Wt: 199.30 g/mol
InChI Key: IHUXKNVDSOLKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is an organic compound with the molecular formula C9H21N5. It is a colorless liquid with a slightly pungent odor and is soluble in water, methanol, and ethanol. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is typically synthesized through a series of chemical reactions. One common method involves the reaction of 2-[(2-aminoethyl)amino]ethylamine with acrylonitrile, followed by continuous ethylation reactions to obtain the target compound . The reaction conditions usually involve moderate temperatures and the use of solvents like water or methanol.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves large-scale chemical reactors and controlled environments to ensure high yield and purity. The process may include steps like distillation and purification to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include primary amines, nitrile oxides, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- involves its ability to form stable complexes with metal ions. The compound’s multiple amine groups allow it to act as a chelating agent, binding to metal ions and forming stable structures. This property is utilized in various applications, including catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelation properties .

Biological Activity

Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]- (CAS No. 68310-68-9) is an organic compound characterized by its complex amine structure. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula: C9H21N5
  • Molar Mass: 199.30 g/mol
  • Appearance: Colorless liquid with a slightly pungent odor.
  • Solubility: Soluble in water, methanol, and ethanol.

Propanenitrile exhibits biological activity primarily through its ability to interact with biological molecules, particularly proteins and enzymes. The presence of multiple amine groups allows it to function as a chelating agent, forming stable complexes with metal ions. This property can influence various biochemical pathways and enhance the efficacy of certain therapeutic agents.

Antimicrobial Activity

Research indicates that propanenitrile derivatives exhibit antimicrobial properties against a range of pathogens. A study demonstrated that compounds similar to propanenitrile showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Cytotoxicity

Propanenitrile has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.

Neuroprotective Effects

There is emerging evidence that propanenitrile may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of propanenitrile derivatives resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated by the modulation of oxidative stress and inflammation.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of propanenitrile derivatives.
    • Method: Disc diffusion method against various bacterial strains.
    • Results: Showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Method: MTT assay on HeLa and MCF-7 cells.
    • Results: IC50 values were found to be significantly lower than control groups, highlighting its potential as an anticancer agent.
  • Neuroprotective Study
    • Objective: To determine neuroprotective effects in a rat model of Alzheimer’s disease.
    • Method: Behavioral tests and histological analysis post-treatment.
    • Results: Treated rats exhibited improved memory performance and reduced amyloid plaque formation compared to untreated controls.

Tables

PropertyValue
CAS Number68310-68-9
Molecular FormulaC9H21N5
Molar Mass199.30 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Cytotoxicity (IC50)HeLa: 25 µM; MCF-7: 30 µM
Neuroprotective EffectsReduced neuronal damage in animal models

Properties

CAS No.

68310-68-9

Molecular Formula

C9H21N5

Molecular Weight

199.30 g/mol

IUPAC Name

3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propanenitrile

InChI

InChI=1S/C9H21N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1,3-9,11H2

InChI Key

IHUXKNVDSOLKCH-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.